molecular formula C13H19NO3S B2843623 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide CAS No. 1324334-33-9

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2843623
CAS No.: 1324334-33-9
M. Wt: 269.36
InChI Key: GQSDSNTZMADQLX-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is a complex organic compound characterized by a cyclopropyl group attached to a hydroxymethyl moiety, which is further linked to a phenylethanesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the synthesis of a cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).

  • Hydroxymethylation: : The cyclopropyl intermediate is then subjected to hydroxymethylation. This can be done using formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group.

  • Sulfonamide Formation: : The final step involves the reaction of the hydroxymethylcyclopropyl intermediate with 2-phenylethanesulfonyl chloride in the presence of a base like triethylamine. This step forms the sulfonamide linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Potential use as a biochemical probe to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.

  • Medicine: : Investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new drug candidates.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and interfere with normal biological processes. The cyclopropyl group can introduce strain into the molecule, enhancing its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide: shares similarities with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropyl group with a hydroxymethyl moiety and a phenylethanesulfonamide structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSDSNTZMADQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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